molecular formula C19H26N2O2 B4657734 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide

3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide

Cat. No. B4657734
M. Wt: 314.4 g/mol
InChI Key: DBNUVQZYXKYSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide, also known as MTBC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTBC is a synthetic compound that belongs to the class of benzofuran derivatives and is known to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways involved in inflammation, oxidative stress, and neuronal function. 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant responses. Additionally, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has been reported to modulate the activity of various neurotransmitter systems, including the dopaminergic, serotonergic, and cholinergic systems.
Biochemical and Physiological Effects
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the levels of reactive oxygen species (ROS), and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has also been shown to modulate the activity of various signaling pathways involved in neuronal function, including the cAMP/PKA/CREB pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway. Furthermore, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has been reported to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time without degradation. Additionally, it exhibits a range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, there are also some limitations to using 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used. Furthermore, the optimal dosage and treatment duration for 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide have not been established.

Future Directions

There are several future directions for research on 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide. One area of interest is the development of 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide-based therapies for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the elucidation of the mechanism of action of 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide and the identification of its molecular targets. Additionally, further studies are needed to determine the optimal dosage and treatment duration for 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide and to investigate its potential side effects. Finally, the development of new synthetic methods for 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide and its derivatives may lead to the discovery of compounds with improved therapeutic properties.

Scientific Research Applications

3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in vitro and in vivo. 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has also been shown to scavenge free radicals and protect against oxidative stress-induced damage in various cell types. Furthermore, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has been reported to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-12-14-8-6-7-9-15(14)23-16(12)17(22)20-13-10-18(2,3)21-19(4,5)11-13/h6-9,13,21H,10-11H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNUVQZYXKYSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3CC(NC(C3)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1-benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide
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3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide
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3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide
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3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide
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3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide
Reactant of Route 6
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide

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